Sulforhodamine B 2-Acid Fluoride (CAS 98806-82-7): A Technical Guide to Stable Fluorescent Labeling
Sulforhodamine B 2-Acid Fluoride (CAS 98806-82-7): A Technical Guide to Stable Fluorescent Labeling
Executive Summary
Sulforhodamine B 2-acid fluoride (CAS 98806-82-7), often referred to as Sulforhodamine B sulfonyl fluoride , represents a significant advancement in fluorescent labeling chemistry. Unlike its historically common counterpart, Sulforhodamine B sulfonyl chloride (Texas Red™ analog), the acid fluoride derivative utilizes Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This substitution of chlorine with fluorine dramatically enhances hydrolytic stability without sacrificing reactivity toward primary amines.
This guide details the physicochemical properties, reaction mechanisms, and optimized protocols for utilizing this fluorophore in high-fidelity protein conjugation and flow cytometry applications.
Part 1: Chemical Identity & Physicochemical Properties[1][2][3]
Structural Analysis
The compound consists of a xanthene core responsible for fluorescence, modified with disulfonic acid groups to ensure water solubility. The critical functional group is the sulfonyl fluoride (-SO₂F) at the ortho position of the pendant phenyl ring.
| Property | Specification |
| CAS Number | 98806-82-7 |
| IUPAC Name | 4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]-3-(fluorosulfonyl)benzenesulfonate |
| Molecular Formula | C₂₇H₂₉FN₂O₆S₂ |
| Molecular Weight | 560.66 g/mol |
| Reactive Group | Sulfonyl Fluoride (SuFEx warhead) |
| Solubility | High in DMF, DMSO; Good in pH > 6 aqueous buffers |
| Appearance | Dark red/purple crystalline solid |
Spectral Characteristics
Sulforhodamine B derivatives exhibit excitation/emission profiles ideal for the PE-Texas Red or Rhodamine channels in flow cytometry and microscopy.
| Spectral Parameter | Value | Notes |
| Excitation Max ( | 565 nm | Excitable by 532 nm or 561 nm lasers |
| Emission Max ( | 586 nm | Deep red emission, distinct from FITC/PE |
| Extinction Coefficient ( | ~85,000 M⁻¹cm⁻¹ | High brightness |
| Quantum Yield ( | ~0.95 (in EtOH) | Very high efficiency |
Part 2: Mechanism of Action (The SuFEx Advantage)
Stability vs. Reactivity
The primary advantage of CAS 98806-82-7 over sulfonyl chlorides is defined by the bond dissociation energy of the S-X bond.
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S-Cl Bond: Weak (~46 kcal/mol). Susceptible to rapid hydrolysis in water, leading to "dead" sulfonic acid dye before it can label the protein.
-
S-F Bond: Strong (~90 kcal/mol). Resists hydrolysis in aqueous buffers but undergoes specific nucleophilic substitution with primary amines (Lysine residues, N-terminus) in proteins.
Reaction Pathway
The labeling reaction proceeds via a nucleophilic attack of the unprotonated amine on the sulfur(VI) center, displacing fluoride.
Figure 1: Mechanism of amine labeling via Sulfonyl Fluoride exchange. The reaction requires a basic pH to deprotonate the lysine amine, facilitating the attack on the stable S-F bond.
Part 3: Optimized Labeling Protocol
Objective: Conjugate Sulforhodamine B 2-acid fluoride to a target antibody (IgG) or protein.
Reagents Required[4]
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Protein: 1 mg/mL in PBS (free of BSA, azide, or amine-containing buffers like Tris/Glycine).
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Dye Stock: 10 mg/mL Sulforhodamine B 2-acid fluoride in anhydrous DMSO or DMF.
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Reaction Buffer: 1M Sodium Bicarbonate (NaHCO₃), pH 8.5–9.0.
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Purification: Sephadex G-25 desalting column or 10k MWCO dialysis cassette.
Step-by-Step Workflow
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Buffer Exchange (Critical): Ensure the protein is in an amine-free buffer (PBS, Borate). If the protein is in Tris, dialyze against PBS prior to labeling.
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Why: Tris contains primary amines that will compete with the protein for the dye.
-
-
pH Adjustment: Add 1/10th volume of 1M NaHCO₃ (pH 8.5) to the protein solution.
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Target: Final pH ~8.3–8.5.
-
Reasoning: The pKa of Lysine ε-amino groups is ~10.5. At pH 8.5, a sufficient fraction is unprotonated (-NH₂) to react with the sulfonyl fluoride.
-
-
Dye Addition: Calculate the molar ratio. For IgG, start with a 15-20x molar excess of dye.
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Note: Sulfonyl fluorides react slower than succinimidyl esters; a higher excess or longer time is often required.
-
Add the dye dropwise while vortexing gently. Keep organic solvent < 10% of total volume.
-
-
Incubation: Incubate for 1 hour at Room Temperature or Overnight at 4°C in the dark.
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Stability Note: Unlike sulfonyl chlorides which hydrolyze in minutes, this reaction can proceed overnight to maximize yield.
-
-
Quenching (Optional): Add 1/10th volume of 1.5M Hydroxylamine (pH 8.5) to stop the reaction.
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Purification: Separate free dye from the conjugate using a desalting column (PD-10) equilibrated with PBS. Collect the first colored band (protein).
Figure 2: Workflow for protein conjugation using Sulforhodamine B 2-acid fluoride.
Part 4: Quality Control & Troubleshooting
Calculating Degree of Labeling (DOL)
To ensure the protein is not under-labeled (weak signal) or over-labeled (quenching/precipitation), calculate the Fluorophore-to-Protein (F/P) ratio.
Where:
- = Absorbance of conjugate at 565 nm.
- = 85,000 M⁻¹cm⁻¹.[1][2]
-
Correction Factor (CF) for A280 = ~0.30 (Dye absorbance at 280nm).
Corrected Protein Concentration:
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low F/P Ratio (< 1.0) | Buffer pH too low | Increase pH to 8.5–9.0 to activate lysines. |
| Competing amines | Dialyze protein to remove Tris/Glycine/Azide. | |
| Precipitation | Over-labeling | Reduce dye molar excess (try 10x). |
| Hydrophobic aggregation | Add 0.05% Tween-20 to the reaction buffer. | |
| High Background | Free dye remaining | Perform a second desalting step or extensive dialysis. |
References
- Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Contextual grounding on SuFEx chemistry stability).
